molecular formula C22H31N3O2 B5627155 (3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide

(3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B5627155
M. Wt: 369.5 g/mol
InChI Key: PRWPOOOXLZEYEF-WOJBJXKFSA-N
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Description

(3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolidine-1-carbonyl group, and the attachment of the tetrahydronaphthalen-2-ylmethyl group. Common reagents and conditions used in these steps may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrrolidine-1-carbonyl Group: This step may involve the use of pyrrolidine and a suitable carbonylating agent.

    Attachment of Tetrahydronaphthalen-2-ylmethyl Group: This can be done through alkylation reactions using tetrahydronaphthalen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrahydronaphthalen-2-ylmethyl group, which can influence its biological activity and interactions.

Properties

IUPAC Name

(3R,5R)-5-(pyrrolidine-1-carbonyl)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21(24-13-16-7-8-17-5-1-2-6-18(17)11-16)19-12-20(15-23-14-19)22(27)25-9-3-4-10-25/h7-8,11,19-20,23H,1-6,9-10,12-15H2,(H,24,26)/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWPOOOXLZEYEF-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CNC(=O)C3CC(CNC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)CNC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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